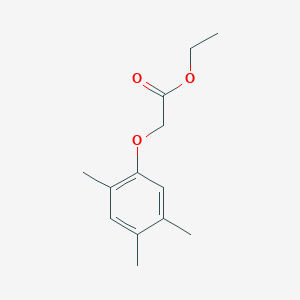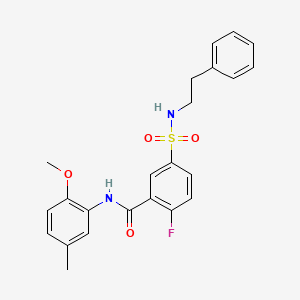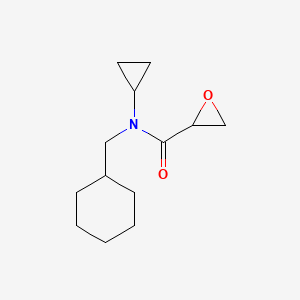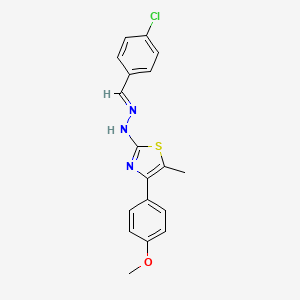![molecular formula C17H24N4O5 B2471581 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide CAS No. 941947-03-1](/img/structure/B2471581.png)
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound characterized by its pyridopyrimidine core structure, which is a fused ring system combining pyridine and pyrimidine rings. This complex molecule features multiple functional groups that impart unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions:
Formation of Pyridopyrimidine Core: : Begins with the preparation of the pyridopyrimidine core via cyclization reactions involving appropriate precursors.
Ethoxy and Ethyl Substitution: : Introduction of ethoxy and ethyl groups through alkylation reactions under controlled conditions.
Acetamide Introduction: : Acetamide functionalization is achieved by reacting intermediate products with acetamide derivatives.
N-methoxyethyl Substitution: : Final steps involve the substitution of the acetamide with a methoxyethyl group, often using alkylating agents under mild conditions.
Industrial Production Methods
Industrial synthesis may employ batch or continuous flow processes to ensure scalability and efficiency. Optimization of reaction conditions, such as temperature, pressure, solvent selection, and catalysts, is crucial for high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation to form corresponding oxides.
Reduction: : Reduction reactions can lead to the formation of amines or alcohol derivatives.
Substitution: : Nucleophilic substitution can replace functional groups with other substituents, altering its properties.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogenating agents, strong bases.
Major Products
Oxides: : From oxidation reactions.
Amines and Alcohols: : From reduction reactions.
Varied Substituted Compounds: : From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
The compound serves as a building block for designing new molecules and studying reaction mechanisms.
Biology
It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Research includes its use in drug development for targeting specific diseases due to its structural complexity.
Industry
Mécanisme D'action
The compound exerts its effects through interaction with molecular targets such as enzymes, receptors, or other proteins. Its structure allows for high binding affinity and specificity, influencing biochemical pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyethyl)acetamide
Comparison
Unique Functional Groups: : The presence of the N-(2-methoxyethyl)acetamide moiety distinguishes it from similar compounds.
Chemical Reactivity: : Varies with different substituents, affecting biological activity and synthesis complexity.
Let me know what you think or if there's anything more specific you'd like to explore about this compound.
Propriétés
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5/c1-5-11-9-19-15-13(14(11)26-6-2)16(23)21(17(24)20(15)3)10-12(22)18-7-8-25-4/h9H,5-8,10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHPGPBEWAHDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-((4-Chlorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2471499.png)

![N'-(3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B2471501.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(5-cyano-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide](/img/structure/B2471505.png)

![(E)-[(3-nitrophenyl)methylidene][(3-nitropyridin-2-yl)oxy]amine](/img/structure/B2471509.png)
![2-chloro-6-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2471512.png)

![3-(2-methoxyethyl)-6-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2471515.png)
![{[2-(3-Chlorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2471516.png)
![N-(4-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2471517.png)
![N-(3,5-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2471518.png)

![2-{2,4-DIOXO-1-[(2,4,6-TRIMETHYLPHENYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE](/img/structure/B2471520.png)
